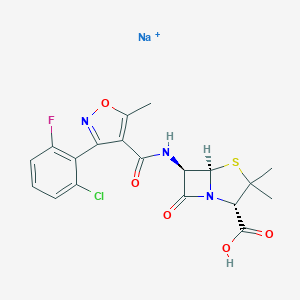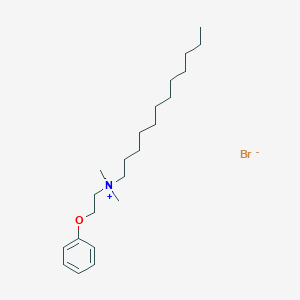
Domiphen bromide
Overview
Description
Domiphen bromide is a quaternary ammonium compound predominantly used as a topically administered antiseptic agent. It is known for its antimicrobial properties and is commonly found in various pharmaceutical and cosmetic products . The chemical formula for this compound is C22H40BrNO, and it has a molar mass of 414.472 g/mol .
Mechanism of Action
Target of Action
Domiphen bromide is a quaternary ammonium compound . It is predominantly employed as a topically administered antiseptic agent . It has been found to inhibit the Methyl Erythritol Phosphate (MEP) pathway, which is absent from the human host but present in the malaria parasite .
Mode of Action
This compound acts as a quaternary antiseptic, with actions and uses similar to those of cationic surfactants . It increases the permeability of the plasma membrane as well as that of the vacuolar membrane of Candida spp . Furthermore, the addition of this compound affects the intracellular azole distribution .
Biochemical Pathways
This compound inhibits the MEP pathway in the apicoplast organelle . This pathway is a preferred target of antimalarial drugs because it contains biochemical processes absent from the human host . Metabolomic analysis of the MEP pathway and Krebs cycle intermediates in parasites treated with this compound suggested a rapid activation of glycolysis with a concomitant decrease in mitochondrial activity .
Pharmacokinetics
It is known that the compound is administered topically . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to have a significant effect in reducing pain and inflammation when administered at a dosage of 0.5 mg every 4-6 hours in a double-blind placebo-controlled study in patients affected by acute infectious dental diseases . After 2 days of treatment with the drug, there was a significant decrease in pain and inflammation .
Biochemical Analysis
Biochemical Properties
Domiphen bromide is known to interact with various biomolecules. It is a quaternary antiseptic with actions and uses similar to those of cationic surfactants
Cellular Effects
This compound has been observed to have significant effects on cells. In a study involving patients affected by acute infectious dental diseases, this compound administered at a dosage of 0.5 mg every 4-6 hours resulted in a significant decrease in pain and inflammation after 2 days of treatment . This suggests that this compound can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its function as a quaternary antiseptic, similar to cationic surfactants
Temporal Effects in Laboratory Settings
It has been observed that after 2 days of treatment with this compound, there was a significant decrease in pain and inflammation . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound has been identified as an inhibitor of the Methyl Erythritol Phosphate (MEP) pathway . The MEP pathway is a metabolic pathway present in many organisms, including the malaria parasite Plasmodium falciparum. This compound’s inhibition of this pathway suggests that it may interact with enzymes or cofactors involved in this pathway.
Subcellular Localization
It has been observed that this compound has a profound impact on the intracellular distribution of a fluorescently labeled azole
Preparation Methods
Domiphen bromide is synthesized through the reaction of brominated dodecane with phenoxyethyl dimethylamine . The reaction typically involves the following steps:
Bromination of dodecane: Dodecane is treated with bromine to form bromododecane.
Reaction with phenoxyethyl dimethylamine: The bromododecane is then reacted with phenoxyethyl dimethylamine to form this compound.
Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Domiphen bromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the structure of this compound, although these are less common.
Substitution: As a quaternary ammonium compound, this compound can undergo substitution reactions where the bromide ion is replaced by other anions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Domiphen bromide has a wide range of scientific research applications:
Comparison with Similar Compounds
Domiphen bromide is similar to other quaternary ammonium compounds, such as benzalkonium chloride and cetylpyridinium chloride. it is unique in its specific structure and the range of applications it is used for . Similar compounds include:
Benzalkonium chloride: Another quaternary ammonium compound used as an antiseptic and disinfectant.
Cetylpyridinium chloride: Commonly used in mouthwashes and throat lozenges for its antimicrobial properties.
Phenododecinium bromide: Similar in structure and used for similar applications.
This compound stands out due to its specific efficacy in certain medical and industrial applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
dodecyl-dimethyl-(2-phenoxyethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIYIVCMRYCWSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033468 | |
| Record name | Domiphen bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water (100 g/100 mL), much less sol at low temps. Soluble in ethanol, acetone, ethyl acetate, chloroform; very slightly soluble in benzene | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.1X10-11 mm Hg @ 25 °C /Estimated/ | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Domiphen bromide is a quaternary antiseptic with actions and uses similar to those of cationic surfactants. | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
538-71-6 | |
| Record name | Domiphen bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Domiphen bromide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N,N-dimethyl-N-(2-phenoxyethyl)-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Domiphen bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Domiphen bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DOMIPHEN BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4CY19YS7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
112-113 °C | |
| Record name | DOMIPHEN BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7236 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does domiphen bromide exert its antimicrobial effects?
A1: this compound acts by disrupting bacterial cell membranes. [] As a cationic surfactant, it interacts with negatively charged phospholipids in the membrane, increasing permeability and ultimately leading to cell death. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C22H40BrNO and a molecular weight of 414.46 g/mol. [, ]
Q3: How does the stability of this compound vary under different conditions?
A3: this compound exhibits varying stability depending on factors like pH and temperature. [, , ] For example, it is more stable in neutral to slightly alkaline solutions. [, ] Research has shown that acidic conditions can lead to reduced bactericidal activity. []
Q4: Are there any known compatibility issues with this compound in formulations?
A4: Yes, this compound can interact with certain excipients. For instance, mixing this compound with sodium azulene sulfonate in a gargle formulation led to precipitate formation. [] This highlights the importance of careful excipient selection during formulation development.
Q5: Can this compound act as a phase transfer catalyst?
A5: Yes, this compound can function as a phase transfer catalyst in certain reactions. One study demonstrated its effectiveness in the synthesis of benzoic acid via potassium permanganate oxidation of methylbenzene. [] this compound significantly reduced reaction time and improved yield, showcasing its potential in organic synthesis.
Q6: Have any computational studies been conducted on this compound?
A6: While specific computational studies on this compound are limited in the provided research, QSAR (Quantitative Structure-Activity Relationship) models could be developed to predict the activity of this compound analogs based on their structural features. This approach could help guide the design of new antimicrobial agents with improved potency and selectivity.
Q7: How do structural modifications affect the activity of this compound?
A7: Introducing a bromine atom at the para position of the phenyl ring in this compound, resulting in para-bromothis compound (bromiphen), significantly enhances its antimicrobial activity. [] This modification highlights the impact of halogen substitution on potency.
Q8: What are some strategies to improve the stability or delivery of this compound in formulations?
A8: Encapsulating this compound in polymeric microcapsules is a promising strategy to enhance its stability and control its release. [] This approach can protect the compound from degradation and improve its delivery to target sites. Additionally, incorporating this compound into liposomes could improve its efficacy against malaria parasites. []
Q9: Is there information available regarding the safety and handling of this compound?
A9: While specific SHE regulations are not discussed in the provided research, it's crucial to handle this compound with appropriate safety measures, including personal protective equipment and proper waste disposal, as with any chemical reagent. Consulting relevant safety data sheets is essential for ensuring safe laboratory and industrial practices.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A10: The provided research papers do not delve into detailed PK/PD studies of this compound. Further investigation into its ADME profile is crucial for understanding its behavior in vivo.
Q11: Has this compound demonstrated efficacy in preclinical or clinical studies?
A11: this compound has shown promising results in preclinical studies. A study on vulvovaginal candidiasis in a rat model demonstrated its effectiveness in combination with miconazole, highlighting its potential for treating fungal infections. [] Additionally, this compound significantly inhibited the growth of Plasmodium falciparum in vitro, indicating its potential as an antimalarial agent. []
Q12: What are some potential drug delivery strategies for targeted delivery of this compound?
A14: Encapsulating this compound in immunoliposomes conjugated with antibodies against specific receptors on target cells could enhance its delivery to specific tissues or cells. This approach has shown promise in targeting Plasmodium -infected red blood cells. []
Q13: Are there any known biomarkers associated with this compound's mechanism of action or efficacy?
A13: The provided research papers do not discuss specific biomarkers related to this compound. Further studies are needed to identify potential biomarkers that could predict treatment response or monitor adverse effects.
Q14: What analytical techniques are commonly used to quantify this compound?
A16: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the quantitative analysis of this compound in various matrices, including cosmetic products and pharmaceuticals. [, , ]
Q15: What is known about the environmental fate and potential impact of this compound?
A17: this compound was investigated for its role in volatile organic compound (VOC) emission from contaminated soil during surfactant washing. [] Understanding its behavior in environmental matrices is crucial for assessing its potential ecological impact.
Q16: How does the solubility of this compound vary in different media?
A18: this compound's solubility is influenced by factors like pH and the presence of other ions. [, ] For instance, it exhibits good solubility in water and ethanol. [] Understanding its solubility profile is critical for developing effective formulations.
Q17: Are there established validated methods for analyzing this compound?
A19: Yes, validated HPLC methods are available for analyzing this compound. [] These methods demonstrate good accuracy, precision, and specificity for quantifying the compound in various matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


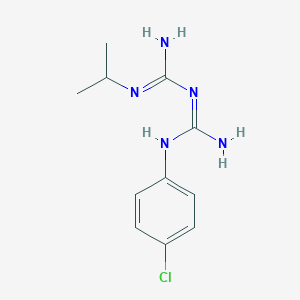

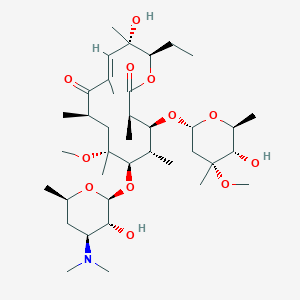

![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)
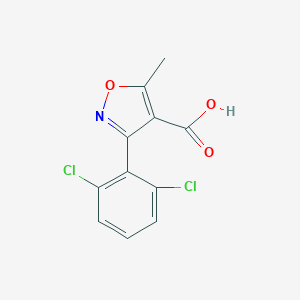
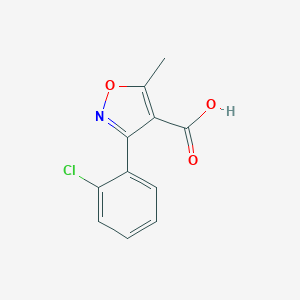
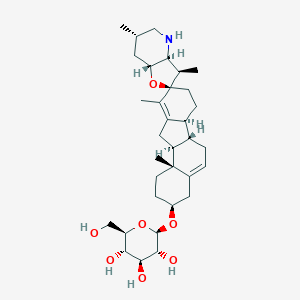

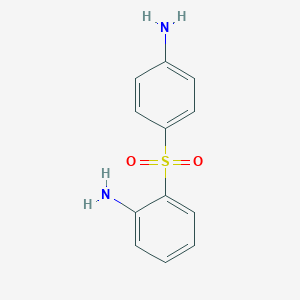

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)

